N-cyclohexyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
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Description
The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of much research due to its various pharmacological activities . These activities include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of 1,2,4-benzothiadiazine-1,1-dioxide is influenced by many functional groups attached to the ring .
Scientific Research Applications
- N-cyclohexyl-2-benzothiazole sulfenamide (CBS) derivatives have shown potential as antitumor agents. Researchers investigate their ability to inhibit cancer cell growth and induce apoptosis. The compound’s unique structure may interfere with key cellular pathways, making it a promising candidate for further study in cancer therapy .
- CBS derivatives exhibit antioxidant activity due to their sulfur-containing moiety. These compounds scavenge free radicals, protecting cells from oxidative stress. Researchers explore their potential in preventing age-related diseases and oxidative damage .
- CBS is widely used in the rubber industry as an accelerator. It enhances the vulcanization process, improving the mechanical properties of rubber products. Its role in cross-linking rubber chains ensures better elasticity, durability, and resistance to aging .
- Researchers have developed continuous processes for synthesizing CBS using microfluidics. The catalytic oxidation of 2-mercaptobenzothiazole (MBT) and cyclohexylamine with pure oxygen occurs in capillary microreactors. This innovative approach allows precise control over reaction conditions and yields .
- CBS derivatives belong to the 1,2,4-benzothiadiazine-1,1-dioxide scaffold. Some compounds within this class act as KATP channel activators. These channels play a crucial role in insulin secretion and vascular smooth muscle function. Researchers explore CBS analogs for their potential therapeutic effects on pancreatic tissue and blood vessels .
- CBS derivatives can serve as fluorescent probes or imaging agents. Their unique chemical structure allows selective binding to specific biological targets. Researchers investigate their use in visualizing cellular processes, detecting disease markers, and studying protein interactions .
Anticancer Research
Antioxidant Properties
Rubber Accelerators
Microfluidic Synthesis
KATP Channel Modulation
Biological Probes and Imaging Agents
properties
IUPAC Name |
N-cyclohexyl-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c19-14(16-11-6-2-1-3-7-11)10-22-15-17-12-8-4-5-9-13(12)23(20,21)18-15/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOUUHXMNYSGLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide |
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